tunicamycin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

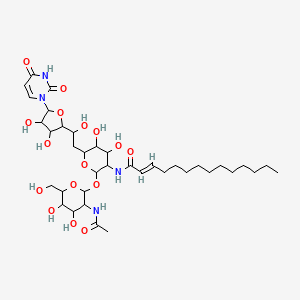

Tunicamycin III is a member of the tunicamycin family, which are nucleoside antibiotics produced by various Streptomyces species, including Streptomyces clavuligerus and Streptomyces lysosuperificus . These compounds are known for their ability to inhibit the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes, which play a crucial role in glycoprotein synthesis . This compound, like other tunicamycins, blocks N-linked glycosylation, leading to cell cycle arrest and induction of the unfolded protein response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin III involves complex chemical reactions due to its unique structure, which includes an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond . The total chemical synthesis of tunicamycins has been achieved through various routes, including the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starter unit . The dehydration of the 6’ hydroxyl group is catalyzed by the enzyme TunA, followed by a series of reactions involving NAD+ and other residues .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species. The fermentation broth is then processed to isolate and purify the compound . The biosynthesis pathway of tunicamycins has been well-characterized, involving a series of enzymes encoded by the tun gene cluster .

Chemical Reactions Analysis

Types of Reactions: Tunicamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NAD+, UDP-GlcNAc, and various enzymes such as TunA . The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are typically glycosylated proteins and other glycopeptides . These products are crucial for various biological processes, including protein folding and stability .

Scientific Research Applications

Tunicamycin III has a wide range of scientific research applications. In biology and medicine, it is used as an experimental tool to study glycosylation and the unfolded protein response . It has shown potential as an antitumor agent due to its ability to induce apoptosis in cancer cells by blocking aberrant glycosylation . In chemistry, this compound is used to study the mechanisms of glycosylation and the role of glycoproteins in various biological processes .

Mechanism of Action

Tunicamycin III exerts its effects by inhibiting the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate . This inhibition blocks N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and induction of the unfolded protein response . The compound also causes cell cycle arrest in the G1 phase, contributing to its antitumor activity .

Comparison with Similar Compounds

Tunicamycin III is unique among nucleoside antibiotics due to its specific inhibition of glycosylation enzymes . Similar compounds include other members of the tunicamycin family, such as tunicamycin VII, tunicamycin VIII, and tunicamycin IX . These compounds share a similar structure and mechanism of action but may vary in their specific biological activities and applications .

Properties

CAS No. |

76544-45-1 |

|---|---|

Molecular Formula |

C37H60N4O16 |

Molecular Weight |

816.9 g/mol |

IUPAC Name |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]tetradec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(2)43)29(49)28(48)22(18-42)55-35)17-20(44)33-31(51)32(52)34(56-33)41-16-15-24(46)40-37(41)53/h13-16,20-22,25-36,42,44,47-52H,3-12,17-18H2,1-2H3,(H,38,43)(H,39,45)(H,40,46,53)/b14-13+ |

InChI Key |

MMDMXWRRAOLMDC-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)

![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)

![Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate](/img/structure/B12046258.png)

![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)

![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046290.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate](/img/structure/B12046298.png)

![4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12046302.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)

![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)